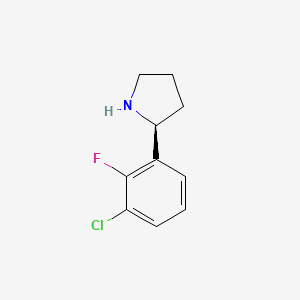
(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds. The presence of chloro and fluoro substituents on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under appropriate conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.
科学的研究の応用
(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of chloro and fluoro substituents can influence its binding affinity and selectivity for these targets. The compound may modulate specific pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
(S)-2-(3-Chlorophenyl)pyrrolidine: Lacks the fluoro substituent, which may affect its chemical and biological properties.
(S)-2-(3-Fluorophenyl)pyrrolidine: Lacks the chloro substituent, leading to different reactivity and interactions.
(S)-2-Phenylpyrrolidine: Lacks both chloro and fluoro substituents, serving as a simpler analog for comparison.
Uniqueness
(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H11ClFN |
|---|---|
分子量 |
199.65 g/mol |
IUPAC名 |
(2S)-2-(3-chloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 |
InChIキー |
VBJDRWIGOXLCAG-VIFPVBQESA-N |
異性体SMILES |
C1C[C@H](NC1)C2=C(C(=CC=C2)Cl)F |
正規SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione](/img/structure/B15224939.png)
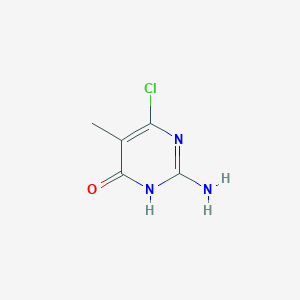
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B15224953.png)
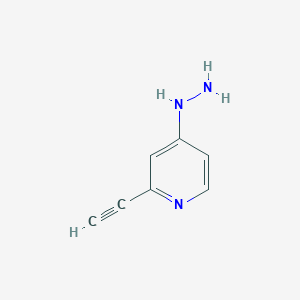
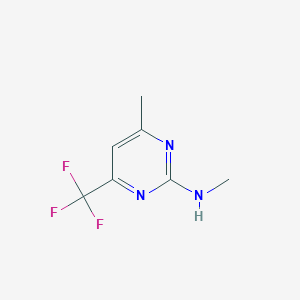

![2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B15224980.png)
![tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15224985.png)
![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
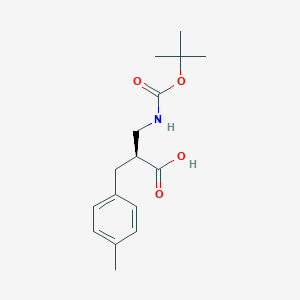
![(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15225014.png)
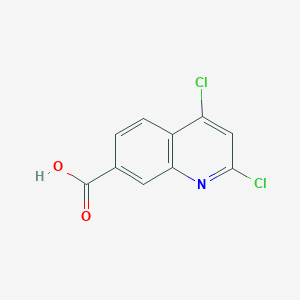
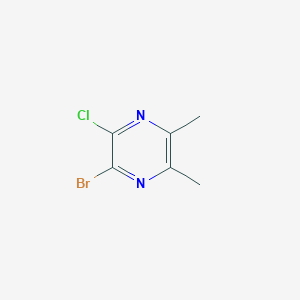
![Bis[[6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-yl]oxy]calcium](/img/structure/B15225028.png)
